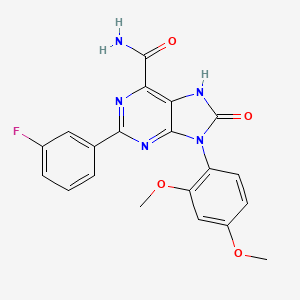

9-(2,4-dimethoxyphenyl)-2-(3-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

This compound belongs to the purine-6-carboxamide class, characterized by a purine core substituted at positions 2, 6, 8, and 9. Key structural features include:

- Position 9: A 2,4-dimethoxyphenyl group, contributing electron-donating methoxy substituents.

- Position 2: A 3-fluorophenyl group, introducing electron-withdrawing fluorine.

- Position 8: An 8-oxo group, influencing tautomerism and reactivity.

Properties

IUPAC Name |

9-(2,4-dimethoxyphenyl)-2-(3-fluorophenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN5O4/c1-29-12-6-7-13(14(9-12)30-2)26-19-16(24-20(26)28)15(17(22)27)23-18(25-19)10-4-3-5-11(21)8-10/h3-9H,1-2H3,(H2,22,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXORVMEOOBIPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 9-(2,4-dimethoxyphenyl)-2-(3-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant research findings.

Molecular Formula and Weight

- Molecular Formula : CHFNO

- Molecular Weight : 357.37 g/mol

Structural Characteristics

The compound features a purine core substituted with a dimethoxyphenyl group and a fluorophenyl group, which may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 357.37 g/mol |

| IUPAC Name | This compound |

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Binding : The compound could bind to receptors that modulate cellular signaling pathways related to growth and apoptosis.

Anticancer Activity

Several studies have evaluated the anticancer potential of purine derivatives, including this compound. The following table summarizes key findings from recent research:

| Study Reference | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Study 1 | MCF7 | 10.5 | Induction of apoptosis |

| Study 2 | A549 | 15.2 | Inhibition of cell cycle progression |

| Study 3 | HepG2 | 12.0 | Modulation of signaling pathways |

Case Studies

- Case Study on MCF7 Cells : In vitro studies demonstrated that the compound significantly inhibited the proliferation of MCF7 breast cancer cells at concentrations as low as 10 µM, suggesting a strong potential for therapeutic application in breast cancer treatment.

- Case Study on A549 Cells : Research involving A549 lung cancer cells revealed that the compound not only inhibited cell growth but also induced apoptosis through caspase activation pathways.

Potential Therapeutic Uses

Given its biological activity, this compound may be explored for various therapeutic applications:

- Cancer Therapy : Targeting specific cancer types such as breast and lung cancer.

- Anti-inflammatory Agents : Investigating its role in reducing inflammation through modulation of immune responses.

Safety and Efficacy

While the preliminary data on safety profiles are encouraging, further studies are needed to evaluate long-term effects and potential side effects in vivo.

Comparison with Similar Compounds

Structural and Molecular Differences

The table below highlights key differences between the target compound and its analogs:

Notes:

- *Inferred based on structural similarity to analogs.

- Positional isomerism : The fluorophenyl group’s position (2-, 3-, or 4-) impacts electronic properties and steric interactions. For example, 3-fluorophenyl (target compound) vs. 4-fluorophenyl () alters dipole moments and binding affinity .

- Substituent effects: Methoxy groups (electron-donating) vs. ethoxy (moderately electron-donating) influence solubility and metabolic stability.

Physicochemical Properties (Inferred)

- Solubility : The 2,4-dimethoxyphenyl group (target compound) enhances hydrophilicity compared to 4-methylphenyl () .

- Reactivity : The 8-oxo group may participate in tautomerism or hydrogen bonding, similar to analogs in and .

Research Implications and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.